CM-545

Description

Properties

Molecular Formula |

C23H29N5O4 |

|---|---|

Molecular Weight |

439.5 g/mol |

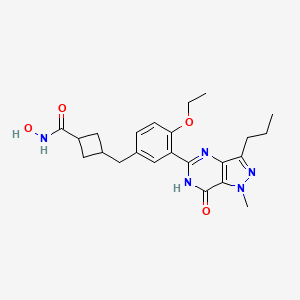

IUPAC Name |

3-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]methyl]-N-hydroxycyclobutane-1-carboxamide |

InChI |

InChI=1S/C23H29N5O4/c1-4-6-17-19-20(28(3)26-17)23(30)25-21(24-19)16-12-13(7-8-18(16)32-5-2)9-14-10-15(11-14)22(29)27-31/h7-8,12,14-15,31H,4-6,9-11H2,1-3H3,(H,27,29)(H,24,25,30) |

InChI Key |

GTSZATFSVLYIRU-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CM-414; CM 414; CM414. |

Origin of Product |

United States |

Foundational & Exploratory

CM-545: A Dual Inhibitor of Histone Deacetylases and Phosphodiesterase 5

An In-depth Technical Guide on the Preclinical Development and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-545 is the cis-isomer of the racemic compound CM-414, a novel small molecule engineered to dually inhibit histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). Scientific literature indicates that this compound and its trans-isomer (CM-546) exhibit equipotent biological activity to the racemic mixture, CM-414.[1] Consequently, the majority of preclinical research has been conducted using the racemic form, CM-414. This document provides a comprehensive technical overview of the available data on CM-414, with the understanding that its activity is representative of the this compound isomer. This dual-inhibition strategy presents a promising therapeutic approach for complex diseases such as neurodegenerative disorders and fibrosis, by simultaneously targeting epigenetic and signaling pathways.

Quantitative Data Presentation

The inhibitory activity of CM-414 has been quantified against several class I and class IIb HDACs, as well as PDE5. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| HDAC1 | 310 |

| HDAC2 | 490 |

| HDAC3 | 322 |

| HDAC6 | 91 |

| PDE5A1 | 60 |

| Data sourced from in vitro enzyme inhibition assays.[1] |

Signaling Pathways

The dual inhibition of HDACs and PDE5 by this compound (as CM-414) modulates two distinct but interconnected signaling pathways.

HDAC Inhibition Pathway

HDAC enzymes are responsible for the deacetylation of histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by this compound results in hyperacetylation of histones, which relaxes chromatin and allows for the transcription of genes involved in processes like synaptic plasticity and cell cycle regulation. A key marker for this activity is the increased acetylation of histone H3.

Caption: HDAC Inhibition Pathway of this compound.

PDE5 Inhibition Pathway

PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP. This leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, including the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP at Ser239 (p-VASP) is a commonly used biomarker for PDE5 inhibition. This pathway is crucial for synaptic function and vasodilation.

Caption: PDE5 Inhibition Pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving CM-414 are provided below.

In Vitro Enzyme Inhibition Assays

Objective: To determine the IC50 values of CM-414 against HDAC isoforms and PDE5.

HDAC Inhibition Assay:

-

Enzyme Source: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6.

-

Substrate: A fluorogenic acetylated peptide substrate.

-

Procedure: a. Prepare a dilution series of CM-414 in assay buffer. b. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the various concentrations of CM-414. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a developer solution that releases the fluorophore from the deacetylated substrate. e. Measure the fluorescence intensity using a microplate reader. f. Calculate the percentage of inhibition for each concentration of CM-414 relative to a no-inhibitor control. g. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

PDE5 Inhibition Assay:

-

Enzyme Source: Recombinant human PDE5A1.

-

Substrate: cGMP.

-

Procedure: a. Prepare a dilution series of CM-414 in assay buffer. b. In a 96-well plate, add the PDE5A1 enzyme, cGMP, and the various concentrations of CM-414. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). d. Stop the reaction and measure the amount of remaining cGMP or the amount of GMP produced, typically using a commercially available assay kit (e.g., based on fluorescence polarization or ELISA). e. Calculate the percentage of inhibition for each concentration of CM-414. f. Determine the IC50 value from the dose-response curve.

Western Blot Analysis of Histone Acetylation and VASP Phosphorylation

Objective: To assess the in-cell activity of CM-414 by measuring the levels of acetylated histones and phosphorylated VASP.

Caption: Western Blot Experimental Workflow.

Protocol:

-

Cell Culture and Treatment: a. Culture human cell lines (e.g., LX2 hepatic stellate cells or H69 cholangiocytes) in appropriate media.[2] b. Treat cells with various concentrations of CM-414 or vehicle (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size on a polyacrylamide gel via SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histone H3 (AcH3) and phosphorylated VASP (p-VASP Ser239). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used. c. Wash the membrane with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of AcH3 and p-VASP to the loading control.

In Vivo Animal Studies

Objective: To evaluate the efficacy of CM-414 in mouse models of disease.

Alzheimer's Disease Model (Tg2576 mice):

-

Animals: Use aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent cognitive deficits and amyloid plaques.[1]

-

Treatment Regimen: a. Administer CM-414 (e.g., 40 mg/kg) or vehicle intraperitoneally (i.p.) daily for a specified period (e.g., 4 weeks).[2]

-

Behavioral Testing: a. Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory or the novel object recognition test for recognition memory.

-

Biochemical and Histological Analysis: a. Following the treatment period, sacrifice the animals and collect brain tissue. b. Prepare brain homogenates to measure levels of Aβ peptides (Aβ40 and Aβ42) by ELISA. c. Perform immunohistochemistry on brain sections to quantify amyloid plaque deposition and assess markers of neuroinflammation. d. Use Western blotting on brain lysates to confirm target engagement by measuring levels of AcH3 and p-VASP.

Liver Fibrosis Model (Mdr2-KO mice):

-

Animals: Use Mdr2-knockout (Mdr2-KO) mice, which spontaneously develop biliary inflammation and fibrosis.[2]

-

Treatment Regimen: a. Treat Mdr2-KO mice with CM-414 (e.g., 40 mg/kg, i.p.) or vehicle daily for 4 weeks.[2]

-

Efficacy Assessment: a. Monitor animal weight and liver-to-body weight ratio. b. Measure serum levels of liver enzymes such as ALT, AST, and ALP. c. Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess inflammation and collagen deposition. d. Measure hepatic cGMP levels to confirm PDE5 inhibition.[2] e. Analyze the expression of pro-inflammatory and pro-fibrotic genes in the liver via qRT-PCR.

Conclusion

This compound, as represented by the well-studied racemic compound CM-414, is a potent dual inhibitor of HDACs and PDE5. The preclinical data demonstrate its ability to modulate key epigenetic and signaling pathways, leading to therapeutic benefits in animal models of Alzheimer's disease and liver fibrosis. The detailed protocols provided herein offer a guide for researchers to further investigate the mechanism and potential applications of this promising class of dual-acting molecules.

References

In-Depth Technical Guide to CM-545: A Dual Inhibitor of HDAC and PDE5 for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-545 is a potent, cell-permeable small molecule that acts as a dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). As the cis-isomer of the racemic compound CM-414, this compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. Its unique mechanism of action, which involves the simultaneous modulation of two key signaling pathways, has positioned it as a valuable research tool and a potential therapeutic candidate for neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and data presented for ease of reference and replication.

Chemical Structure and Properties

This compound is a stereoisomer of the racemic mixture CM-414, a novel pyrazolopyrimidinone (B8486647) derivative. The key structural feature of this compound is the cis-conformation at the substituted cyclobutane (B1203170) ring, which differentiates it from its trans-isomer, CM-546. The molecule incorporates a hydroxamic acid moiety, a well-known zinc-binding group that is crucial for its inhibitory activity against zinc-dependent HDAC enzymes.

Chemical Structure of this compound:

While a definitive, experimentally-derived 3D structure of this compound is not publicly available, its 2D chemical structure, illustrating the cis relationship of the substituents on the cyclobutane ring, can be confidently represented based on the structure of its parent compound, CM-414.

A definitive 2D structural representation is pending the identification of a publicly available, confirmed image of the isolated cis-isomer.

Physicochemical Properties of the Parent Racemic Compound (CM-414):

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉N₅O₄ | [1] |

| Molecular Weight | 439.5 g/mol | [1] |

| Half-life (t₁/₂) | 2.8 hours | [1] |

| Brain Concentration (Cmax) | 248 nmol/kg | [1] |

| Plasma Concentration (Cmax) | 18.5 µM | [1] |

| Blood-Brain Barrier Penetration (logBB) | -1.87 | [1] |

| in vitro Passive Diffusion (Pe) | 15.7 nm/s (PAMPA assay) | [1] |

Mechanism of Action: Dual Inhibition of HDAC and PDE5

This compound exerts its biological effects through the simultaneous inhibition of two distinct enzyme families: histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). This dual-action mechanism is believed to produce synergistic effects that are beneficial in the context of neurodegenerative diseases.[1][2]

Signaling Pathway of this compound:

Caption: Proposed mechanism of action of this compound.

The inhibition of class I HDACs (HDAC1, 2, and 3) and HDAC6 by this compound leads to an increase in the acetylation of histones and other proteins like α-tubulin.[1] Increased histone acetylation results in a more relaxed chromatin structure, facilitating the transcription of genes involved in synaptic plasticity and neuronal survival.[1]

Concurrently, the inhibition of PDE5 prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels activate protein kinase G (PKG) and contribute to the phosphorylation and activation of the cAMP/cGMP response element-binding protein (CREB), a key transcription factor for genes related to memory and learning.[1]

Biological Activity and Preclinical Data

This compound exhibits potent inhibitory activity against several HDAC isoforms and PDE5. The equipotent primary activity of this compound and its parent compound, CM-414, allows for the use of CM-414's inhibitory concentration data as a reliable reference.[1]

Inhibitory Activity of CM-414 (Racemic Mixture):

| Target | IC₅₀ (nM) | pIC₅₀ |

| HDAC1 | 310 | 6.65 |

| HDAC2 | 490 | 6.14 |

| HDAC3 | 322 | 6.55 |

| HDAC6 | 91 | 6.84 |

| PDE5 | 60 | 7.47 |

Data sourced from Cuadrado-Tejedor et al. (2017).[1]

Preclinical studies using the Tg2576 mouse model of Alzheimer's disease have demonstrated the therapeutic potential of the parent compound, CM-414. Chronic treatment with CM-414 was shown to:

-

Rescue cognitive deficits: Treated mice showed improved performance in memory tasks.[1]

-

Reduce amyloid-β (Aβ) and phosphorylated Tau (pTau) levels: Key pathological hallmarks of Alzheimer's disease were diminished in the brains of treated mice.[1]

-

Increase dendritic spine density: This suggests a restoration of synaptic connections in hippocampal neurons.[1]

-

Increase the inactive form of GSK3β: This indicates a modulation of a kinase involved in tau hyperphosphorylation.[1]

-

Induce the expression of genes related to synaptic transmission. [1]

In Vitro Toxicity of CM-414:

| Cell Line | LC₅₀ |

| THLE-2 (non-tumoral hepatic) | >100 µM |

| Peripheral Blood Mononuclear Cells (PBMCs) | >100 µM |

| Wild-type mouse neurons and glia | >100 µM |

Data interpretation from Cuadrado-Tejedor et al. (2017), specific values from the supplementary table are pending direct access.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the parent compound, CM-414. For detailed, step-by-step instructions, it is recommended to consult the original publications.

HDAC Enzyme Activity Assay

This biochemical assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.[2]

Workflow for HDAC Inhibition Assay:

Caption: Workflow for the HDAC inhibition assay.

Methodology:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add the specific recombinant HDAC enzyme (HDAC1, 2, 3, or 6) to each well.

-

Initiate the reaction by adding a fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30 minutes to allow for enzymatic deacetylation.

-

Stop the reaction and generate a fluorescent signal by adding a lysine developer solution.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PDE5 cGMP Hydrolysis Assay

This assay determines the inhibitory effect of this compound on the hydrolysis of cGMP by PDE5. The HTRF (Homogeneous Time-Resolved Fluorescence) cGMP assay is a common method.

Methodology:

-

Prepare serial dilutions of this compound in a suitable assay buffer.

-

Add recombinant human PDE5A1 enzyme to the compound dilutions.

-

Initiate the enzymatic reaction by adding a known concentration of cGMP.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction and detect the amount of remaining cGMP using an HTRF-based detection system, which typically involves a cGMP-d2 labeled tracer and an anti-cGMP antibody labeled with a cryptate.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Cellular Acetyl-Histone H3 Lysine 9 (AcH3K9) Detection Assay

This cell-based assay quantifies the increase in histone acetylation in response to HDAC inhibition by this compound. The AlphaLISA® technology is a suitable method.

Methodology:

-

Plate cells (e.g., human neuroblastoma SH-SY5Y) in a 384-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Lyse the cells and extract the histones according to the assay kit manufacturer's instructions.

-

Detect the levels of acetylated H3K9 using the AlphaLISA® SureFire® kit, which involves the use of acceptor beads conjugated to an antibody specific for the acetylated histone and donor beads that bind to a common histone motif.

-

Read the plate on an AlphaScreen-compatible reader.

-

Analyze the data to determine the concentration-dependent effect of this compound on histone acetylation.

In Vivo Efficacy Studies in Tg2576 Mice

These studies assess the therapeutic effects of this compound in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Use aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.

-

Drug Administration: Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 4 weeks).

-

Behavioral Testing: Conduct cognitive assessments, such as the Morris water maze or contextual fear conditioning, to evaluate learning and memory.

-

Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ40/42, phosphorylated Tau, and other relevant biomarkers using techniques like ELISA and Western blotting.

-

Histological Analysis: Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques, neuronal markers, and dendritic spine density.

Conclusion

This compound is a promising research compound with a novel dual mechanism of action that targets both epigenetic and signaling pathways implicated in neurodegeneration. The data from preclinical studies with its parent compound, CM-414, strongly support its potential as a therapeutic agent for Alzheimer's disease and other related disorders. The information and protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic applications of this compound. As with any experimental work, it is crucial to consult the primary literature and optimize protocols for specific laboratory conditions.

References

The Discovery and Preclinical Development of CM-545: A Dual Inhibitor of HDAC and PDE5 for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of Alzheimer's disease (AD) therapeutics has been challenging, with a high rate of clinical trial failures underscoring the need for novel therapeutic strategies. Traditional approaches have often focused on a single pathological hallmark, such as amyloid-beta (Aβ) plaques. However, the complex and multifactorial nature of AD suggests that targeting multiple disease-related pathways simultaneously may offer a more effective therapeutic approach. This technical guide details the discovery and preclinical development of CM-545, a first-in-class small molecule that acts as a dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5), representing a novel systems therapeutics strategy for AD.

This compound is a cis-enantiomer of the racemic compound CM-414. Preclinical studies have demonstrated that this compound and its trans-enantiomer (CM-546) exhibit equipotent primary activity to the parent racemic compound, CM-414.[1] This guide will focus on the collective preclinical data generated for this chemical series, with a primary focus on CM-414 as the lead investigational compound, and by extension, its active enantiomer this compound. The development of this dual inhibitor stems from the rationale that concomitant inhibition of HDACs (specifically Class I and HDAC6) and PDE5 can synergistically rescue synaptic impairment and mitigate key pathological features of AD.[1]

Mechanism of Action: A Dual-Pronged Approach

The therapeutic hypothesis underlying this compound is centered on the synergistic effect of inhibiting two distinct enzyme families implicated in AD pathophysiology: HDACs and PDE5.

-

HDAC Inhibition: Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of gene transcription. In the context of AD, aberrant HDAC activity, particularly of HDAC2 and HDAC3 (Class I), is associated with the downregulation of genes crucial for learning, memory, and synaptic plasticity.[1] HDAC6, a Class IIb HDAC, is primarily cytoplasmic and involved in protein quality control and cytoskeletal dynamics, including the regulation of tau protein. Inhibition of these HDACs is proposed to restore a more open chromatin state, promoting the expression of genes essential for synaptic function and neuronal survival.[1]

-

PDE5 Inhibition: Phosphodiesterase 5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways, including those involved in synaptic plasticity and cerebrovascular function. In AD, PDE5 is upregulated, leading to reduced cGMP levels.[1] By inhibiting PDE5, this compound increases intracellular cGMP concentrations, which in turn activates Protein Kinase G (PKG) and downstream signaling cascades that promote the activation of the cAMP/cGMP-responsive element-binding protein (CREB). Activated CREB is a critical transcription factor for genes involved in long-term memory formation and synaptic plasticity.[1]

The dual inhibition of HDACs and PDE5 by this compound is believed to produce a synergistic effect. The increase in CREB activation through PDE5 inhibition, combined with the enhanced gene transcription facilitated by HDAC inhibition, leads to a more robust and sustained expression of synaptic and neuroprotective genes than could be achieved by targeting either pathway alone.[1]

References

In-Vitro Studies of CM-545: A Review of Preclinical Data

Initial investigations for in-vitro studies concerning a compound designated as "CM-545" have yielded no specific publicly available data, experimental protocols, or elucidated signaling pathways under this identifier. Extensive searches of scientific literature and databases did not provide any primary research articles, technical guides, or whitepapers directly associated with "this compound".

This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in public forums or scientific publications. Alternatively, it is possible that the designation is very recent, and research findings are still under review or in the early stages of documentation. It is also conceivable that the identifier may be subject to a typographical error.

Due to the absence of specific information on "this compound", it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further progress on this request would be contingent on the provision of an alternative or correct identifier for the compound of interest, or the public release of data pertaining to "this compound".

Preclinical Profile of CM-545: A Novel Beta-Secretase (BACE1) Inhibitor for Alzheimer's Disease

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] One of the primary therapeutic strategies involves modulating the production of Aβ peptides by inhibiting key enzymes in the amyloidogenic pathway. This document outlines the preclinical data for CM-545, a novel, potent, and selective small-molecule inhibitor of beta-secretase 1 (BACE1), the rate-limiting enzyme in the production of Aβ. The following sections detail the in vitro and in vivo characterization of this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in established animal models of Alzheimer's disease.

In Vitro Characterization

Target Engagement and Potency

The inhibitory activity of this compound was assessed using enzymatic and cellular assays to determine its potency and selectivity.

Data Summary: In Vitro Potency and Selectivity

| Assay Type | Target | Metric | Value (nM) |

|---|---|---|---|

| FRET-Based Enzymatic Assay | Human BACE1 | IC50 | 8.5 |

| FRET-Based Enzymatic Assay | Human BACE2 | IC50 | 950 |

| Cellular Assay (HEK293-APPwt) | Aβ40 Secretion | IC50 | 15.2 |

| Cellular Assay (HEK293-APPwt) | Aβ42 Secretion | IC50 | 16.8 |

Experimental Protocol: BACE1 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.

-

Reagents: Recombinant human BACE1 enzyme, a fluorescent resonance energy transfer (FRET) peptide substrate containing the BACE1 cleavage site, sodium acetate (B1210297) buffer (pH 4.5), and this compound.

-

Procedure:

-

This compound was serially diluted in DMSO to create a 10-point concentration gradient.

-

The BACE1 enzyme was pre-incubated with each concentration of this compound for 15 minutes at 25°C in the reaction buffer.

-

The FRET peptide substrate was added to initiate the enzymatic reaction.

-

The reaction was incubated for 60 minutes at 25°C.

-

Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Fluorescence intensity was measured using a plate reader at an excitation/emission wavelength pair appropriate for the substrate.

-

-

Data Analysis: The percent inhibition was calculated relative to a vehicle control (DMSO). The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Activity

The effect of this compound on Aβ production was evaluated in a human cell line overexpressing the amyloid precursor protein (APP).

Experimental Protocol: Cellular Aβ Secretion Assay

-

Objective: To measure the inhibition of Aβ40 and Aβ42 secretion from cells treated with this compound.

-

Cell Line: HEK293 cells stably transfected with the human APP695 wild-type gene.

-

Procedure:

-

Cells were seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing serially diluted this compound or vehicle control.

-

Cells were incubated for 24 hours.

-

The cell culture supernatant was collected.

-

-

Quantification: The concentrations of Aβ40 and Aβ42 in the supernatant were quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: Aβ concentrations were normalized to the vehicle control, and IC50 values were calculated from the dose-response curves.

In Vivo Characterization

Pharmacokinetics in Rodents

The pharmacokinetic (PK) profile of this compound was assessed in C57BL/6 mice to determine its bioavailability and brain penetrance.

Data Summary: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value |

|---|---|---|---|

| Cmax (Plasma) | Oral (PO) | 10 | 1,250 ng/mL |

| Tmax (Plasma) | Oral (PO) | 10 | 1.5 hours |

| Half-life (t1/2) | Oral (PO) | 10 | 6.2 hours |

| Bioavailability (F%) | - | 10 | 45% |

| Brain/Plasma Ratio | Oral (PO) | 10 | 0.8 at Tmax |

Experimental Protocol: Mouse Pharmacokinetic Study

-

Objective: To determine key PK parameters of this compound following oral administration.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

A cohort of mice was administered a single 10 mg/kg dose of this compound via oral gavage.

-

At specified time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours) post-dose, groups of mice (n=3 per time point) were euthanized.

-

Blood was collected via cardiac puncture into EDTA-containing tubes, and plasma was separated by centrifugation.

-

Brains were collected, rinsed, and homogenized.

-

-

Analysis: The concentration of this compound in plasma and brain homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Calculation: PK parameters were calculated using non-compartmental analysis software.

Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

The therapeutic efficacy of this compound was evaluated in the 5XFAD mouse model, which rapidly develops amyloid plaque pathology.[1][2]

Data Summary: Efficacy of this compound in 5XFAD Mice after 3 Months of Dosing

| Endpoint | Treatment Group (30 mg/kg/day) | Vehicle Control Group | % Change vs. Vehicle |

|---|---|---|---|

| Soluble Brain Aβ42 (pg/mg tissue) | 150.4 | 325.8 | -53.8% |

| Insoluble Brain Aβ42 (pg/mg tissue) | 480.2 | 1150.5 | -58.3% |

| Morris Water Maze (Escape Latency, sec) | 25.1 | 48.9 | -48.7% |

| Plaque Burden (% Area in Cortex) | 4.2 | 9.8 | -57.1% |

Experimental Protocol: Morris Water Maze

-

Objective: To assess spatial learning and memory in 5XFAD mice.

-

Animal Model: 6-month-old 5XFAD mice treated with this compound (30 mg/kg/day) or vehicle via oral gavage for 3 months.

-

Procedure:

-

Acquisition Phase (5 days): Mice were subjected to four trials per day to find a hidden platform in a circular pool of opaque water. The time to find the platform (escape latency) was recorded.

-

Probe Trial (Day 6): The platform was removed, and each mouse was allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.

-

-

Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial were compared between the treatment and vehicle groups using statistical analysis (e.g., two-way ANOVA with repeated measures for latency).

Visualizations

References

An In-Depth Technical Guide to CM-545 and Its Role in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CM-545" is not referenced in the currently available scientific literature based on the conducted search. This guide will, therefore, address the broader concepts of neuroprotection and the common methodologies and signaling pathways investigated in the development of neuroprotective agents. This framework can be adapted once specific information on this compound becomes available.

Introduction to Neuroprotection

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. This is a critical area of research for a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and amyotrophic lateral sclerosis. The development of effective neuroprotective therapies is a significant challenge in modern medicine, with a focus on identifying compounds that can interfere with the pathological cascades leading to neuronal loss.

Key Signaling Pathways in Neurodegeneration and Neuroprotection

The search for neuroprotective agents often involves targeting key signaling pathways implicated in neuronal survival and death. Understanding these pathways is crucial for the rational design and development of new drugs.

One of the central pathways in neuronal function and survival is the Cyclin-Dependent Kinase 5 (CDK5) signaling pathway. CDK5 is a proline-directed serine/threonine kinase that plays a vital role in synaptic plasticity, neurotransmitter release, and neuronal migration.[1][2] However, deregulation of CDK5 activity has been linked to neurodegenerative processes.[1][2] Overactivation of CDK5 can lead to aberrant hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and contribute to neuronal cell death.[1] Therefore, inhibition of CDK5 is being explored as a potential therapeutic strategy for neuroprotection.[1][2]

Another critical pathway involves the N-methyl-D-aspartate (NMDA) receptor . NMDA receptors are crucial for synaptic plasticity and neuronal communication.[3] However, overactivation of these receptors can lead to excitotoxicity, a process characterized by excessive intracellular calcium influx and subsequent neuronal damage.[3] Modulating NMDA receptor activity is a key area of interest for preventing neuronal death in conditions like stroke.[3]

Furthermore, pathways involving growth factors and their receptors, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB , are fundamental to neuronal survival, growth, and differentiation.[3] Activation of these pathways can trigger downstream signaling cascades that promote neuroprotection.[3]

Finally, inflammatory pathways, often involving microglia and astrocytes, play a dual role in the brain. While essential for clearing debris and fighting infection, chronic inflammation can contribute to neuronal damage.[4] Compounds that modulate the inflammatory response in the central nervous system are also being investigated for their neuroprotective potential.[4]

Signaling Pathway Diagram

Caption: Key signaling pathways in neuroprotection.

Experimental Protocols for Assessing Neuroprotection

Evaluating the neuroprotective potential of a compound like the hypothetical this compound would involve a series of well-defined experimental protocols, progressing from in vitro to in vivo models.

In Vitro Assays

-

Primary Neuronal Cultures: Neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents and cultured in vitro. These cultures can be exposed to neurotoxic insults such as glutamate (B1630785) (to induce excitotoxicity), beta-amyloid peptides (relevant to Alzheimer's disease), or oxidative stressors (e.g., hydrogen peroxide). The neuroprotective effect of a test compound is assessed by measuring cell viability (e.g., using MTT or LDH assays) and apoptosis markers (e.g., caspase-3 activity, TUNEL staining).

-

Organotypic Slice Cultures: These are thin slices of brain tissue that can be maintained in culture for several weeks, preserving the local cellular architecture. They provide a more complex model than dissociated neuronal cultures to study neuroprotection in the context of a tissue environment.

In Vivo Models

-

Animal Models of Acute Neuronal Injury:

-

Stroke Models: Focal cerebral ischemia is induced in rodents by occluding the middle cerebral artery (MCAO). The efficacy of a neuroprotective agent is evaluated by measuring the infarct volume (using MRI or histological staining) and assessing neurological deficits.

-

Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) or fluid percussion injury (FPI) models are used to mimic TBI. Neuroprotection is assessed by measuring lesion volume, edema, and functional outcomes (e.g., motor and cognitive tests).

-

-

Animal Models of Chronic Neurodegenerative Diseases:

-

Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations are commonly used. The effect of a test compound on amyloid plaque deposition, tau pathology, synaptic function, and cognitive deficits (e.g., using the Morris water maze) is evaluated.

-

Parkinson's Disease Models: Neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) are used to induce dopaminergic neuron loss in rodents. The protective effect of a compound is assessed by measuring the number of surviving dopaminergic neurons and monitoring motor function.

-

Experimental Workflow Diagram

Caption: A typical workflow for assessing neuroprotective compounds.

Quantitative Data Presentation

In the evaluation of a neuroprotective compound, quantitative data is paramount. The following tables illustrate how such data would be structured.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |

| Control | - | 100 ± 5.2 | 5.1 ± 1.3 |

| Glutamate (100 µM) | - | 45.3 ± 4.8 | 85.7 ± 6.2 |

| This compound + Glutamate | 0.1 | 58.7 ± 5.1 | 65.4 ± 5.5 |

| This compound + Glutamate | 1 | 75.2 ± 6.3 | 42.1 ± 4.9 |

| This compound + Glutamate | 10 | 89.6 ± 5.9 | 20.3 ± 3.7 |

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Glutamate alone.

Table 2: Effect of this compound on Infarct Volume and Neurological Deficit in a Rat Model of Focal Cerebral Ischemia (MCAO)

| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Score (0-5) |

| Sham | - | 0 | 0 |

| Vehicle + MCAO | - | 210.5 ± 15.8 | 3.8 ± 0.4 |

| This compound + MCAO | 1 | 155.2 ± 12.3 | 2.9 ± 0.3 |

| This compound + MCAO | 5 | 98.7 ± 10.1 | 2.1 ± 0.2 |

| This compound + MCAO | 20 | 65.4 ± 8.7 | 1.5 ± 0.2 |

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + MCAO.

Conclusion and Future Directions

The development of neuroprotective agents holds immense promise for treating a multitude of devastating neurological disorders. A thorough understanding of the underlying signaling pathways, coupled with rigorous preclinical evaluation using a combination of in vitro and in vivo models, is essential for identifying and validating novel therapeutic candidates. While the specific details of "this compound" are not yet in the public domain, the framework provided in this guide outlines the critical steps and considerations for its development as a potential neuroprotective drug. Future research will need to elucidate its precise mechanism of action, establish its safety and efficacy in relevant animal models, and ultimately, translate these findings into clinical applications for patients suffering from neurodegenerative diseases.

References

- 1. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Dual HDAC and PDE5 Inhibition: A Technical Overview of CM-545

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the therapeutic rationale and preclinical evidence supporting the dual inhibition of Histone Deacetylases (HDACs) and Phosphodiesterase 5 (PDE5) by the novel compound, CM-545. By simultaneously targeting two key regulatory pathways, this compound presents a promising multi-pronged approach for various complex diseases, including neurodegenerative disorders, fibrotic diseases, and cancer.

Introduction: The Rationale for Dual Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, making HDAC inhibitors (HDACis) a subject of intense research.[4] However, the broad-spectrum activity of many HDACis can lead to dose-limiting toxicities.[5][6][7]

Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[8][9] PDE5 inhibitors, such as sildenafil (B151) and tadalafil, are well-established therapies for erectile dysfunction and pulmonary arterial hypertension.[8][9] Emerging evidence suggests that the NO/cGMP pathway is also involved in synaptic plasticity, inflammation, and cellular proliferation, making it a relevant target for a wider range of diseases.[10][11]

The simultaneous inhibition of HDACs and PDE5 is a novel therapeutic strategy based on the potential for synergistic effects.[5][6][7] It is hypothesized that increasing cGMP levels through PDE5 inhibition can potentiate the effects of HDAC inhibition, leading to enhanced therapeutic efficacy at lower, better-tolerated doses.[5][6][7] The dual inhibitor this compound has been designed to embody this therapeutic concept in a single molecule. A similar investigational compound, CM-414, has demonstrated the potential of this approach in a mouse model of liver fibrosis.[12]

Mechanism of Action of this compound

This compound is a small molecule designed to concurrently inhibit the enzymatic activity of both HDACs (primarily Class I) and PDE5. This dual action is believed to elicit a synergistic therapeutic effect through the convergence of two distinct signaling pathways.

-

HDAC Inhibition: By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure. This "epigenetic priming" facilitates the transcription of genes involved in crucial cellular processes such as cell cycle arrest, apoptosis, and differentiation.[1][2]

-

PDE5 Inhibition: By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the activation of downstream effectors like Protein Kinase G (PKG).[9] This enhances NO signaling, which plays a role in vasodilation, synaptic plasticity, and inflammation.[9][10]

The synergistic effect may arise from the PDE5 inhibition-mediated increase in cGMP, which can enhance the transcription of genes made accessible by HDAC inhibition.[13] For instance, increased cGMP can lead to the phosphorylation of the CREB (cAMP/cGMP response element-binding) protein, a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity.[13][14]

References

- 1. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]

- 2. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]

- 4. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]

- 12. Dual Pharmacological Targeting of HDACs and PDE5 Inhibits Liver Disease Progression in a Mouse Model of Biliary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of in Vivo Chemical Probes for Treating Alzheimer's Disease: Dual Phosphodiesterase 5 (PDE5) and Class I Histone Deacetylase Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CM-545 (Pixatimod/PG545) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-545, also known as Pixatimod or PG545, is a clinical-stage investigational drug with a multifaceted mechanism of action, positioning it as a compelling tool for research in oncology, virology, and immunology. Structurally, this compound is a heparan sulfate (B86663) (HS) mimetic, consisting of a fully sulfated tetrasaccharide conjugated to a cholestanol (B8816890) aglycone.[1] This structure enables it to potently inhibit the endo-β-D-glucuronidase heparanase, an enzyme implicated in tumor progression and viral entry.[2][3] Beyond heparanase inhibition, this compound also demonstrates heparanase-independent activities, including the induction of endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells and the activation of Toll-like receptor 9 (TLR9) to stimulate an innate immune response.[4] In the context of virology, this compound has been shown to potently inhibit SARS-CoV-2 by binding to the spike protein's receptor-binding domain (RBD), thereby disrupting its interaction with the host cell receptor, ACE2.[5][6]

These application notes provide detailed protocols for key laboratory assays to investigate the various biological activities of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound

| Parameter | Cell Line | Virus Isolate(s) | Value | Reference(s) |

| EC50 | Vero E6 | VIC01 | 2.4–13.8 µg/mL (mean 8.1 µg/mL) | [7] |

| Vero E6 | Alpha, Beta, Delta, Omicron | Statistically equivalent to Wuhan-like isolate | [6][7] | |

| CC50 | Vero E6 | N/A | >236 µg/mL | [5][7] |

| Human Bronchial Epithelial Cells | N/A | >300 µg/mL | [7] | |

| Selectivity Index (SI) | Vero E6 | VIC01 | >17 to >98 | [5][7] |

Table 2: Heparanase Inhibition by this compound

| Parameter | Assay Method | Substrate | Value | Reference(s) |

| Ki | Fondaparinux Assay | Fondaparinux | 4.44–6 nM | [7] |

| IC50 | Ultrafiltration Assay | Radiolabeled HS | 40 nM | [7] |

| Ki | Morrison Quadratic Method | Fluorogenic Substrate 3 | 20.1 µM | [8] |

Table 3: In Vivo Antitumor Efficacy of this compound (Monotherapy)

| Tumor Model | Dosing Regimen | Outcome | Reference(s) |

| B16 Melanoma Metastasis | Prophylactic or immediate post-inoculation | Significant inhibition of lung metastases | [9] |

| HT-29 Colon Cancer (spontaneous metastasis) | 20 mg/kg, weekly for 8 weeks (i.p.) | Complete abrogation of liver metastases | [9] |

| SW480 & HCT116 Colon Carcinoma | 20 mg/kg, weekly (i.p.) | Attenuated colony formation in soft agar; reduced tumor xenograft growth | [10] |

| MDA-MB-231, PC3, HepG2, Cal27 Xenografts | Various s.c. dosing schedules | Significant inhibition of solid tumor progression | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer

Caption: this compound inhibits tumor growth and metastasis through multiple mechanisms.

Experimental Workflow for In Vitro Antiviral Testing of this compound

Caption: A generalized workflow for determining the in vitro antiviral efficacy of this compound.

Experimental Protocols

Protocol 1: Heparanase Inhibition Assay (Ultrafiltration Method)

This protocol is adapted from a previously described method to measure heparanase activity.[2]

Materials:

-

Recombinant human heparanase

-

[³H]-labeled heparan sulfate ([³H]-HS) substrate

-

This compound

-

40 mM sodium acetate (B1210297) buffer (pH 5.0)

-

0.05% (w/v) Tween 20

-

1.5 mL microtubes

-

Ultrafiltration devices

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture in a 1.5 mL microtube containing 40 mM sodium acetate buffer (pH 5.0), 0.05% Tween 20, 4 nM heparanase, and various concentrations of this compound.

-

Allow the components to equilibrate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µM [³H]-HS substrate to a final reaction volume of 200 µL.

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction stays within the linear range.

-

Stop the reaction by transferring the mixture to an ultrafiltration device.

-

Centrifuge the device to separate the undigested high molecular weight [³H]-HS (retained by the filter) from the smaller, digested [³H]-HS fragments (in the filtrate).

-

Quantify the radioactivity in the filtrate using a scintillation counter.

-

Calculate the percentage of heparanase inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

This protocol outlines a standard PRNT to assess the antiviral activity of this compound against SARS-CoV-2.[5][7]

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock of a known titer (Plaque Forming Units/mL)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Semi-solid overlay (e.g., methylcellulose (B11928114) or agarose (B213101) in culture medium)

-

Crystal violet staining solution

-

96-well and 24-well tissue culture plates

-

Biosafety cabinet (BSL-3)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 24-well plates to form a confluent monolayer on the day of the experiment.

-

This compound Dilution: Prepare serial dilutions of this compound in a cell culture medium.

-

Virus-Inhibitor Incubation: In a separate 96-well plate, mix the diluted this compound with a known quantity of SARS-CoV-2 (e.g., 100 PFU). Incubate at 37°C for 1 hour to allow this compound to bind to the virus.

-

Infection: Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-CM-545 mixtures. Include virus-only (positive control) and mock-infected (negative control) wells.

-

Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

-

Overlay: Gently remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the positive control wells.

-

Plaque Visualization and Counting:

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

-

Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

-

Protocol 3: ER Stress and Apoptosis Induction Assay

This protocol provides a general framework for assessing this compound-induced apoptosis in cancer cells, which has been linked to ER stress.[2] This can be evaluated by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., lymphoma or colon cancer cell lines)

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

-

Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of this compound in a subcutaneous tumor xenograft mouse model.[9][11]

Materials:

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer, PC3 for prostate cancer)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

This compound

-

Sterile PBS or other appropriate vehicle

-

Calipers for tumor measurement

-

Animal housing and handling facilities compliant with institutional guidelines

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 2-5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Treatment Administration:

-

Administer this compound to the treatment group via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, once weekly).

-

Administer the vehicle to the control group using the same schedule and route.

-

-

Monitoring and Endpoint:

-

Monitor the body weight and overall health of the mice throughout the study.

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.

-

-

Data Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups.

-

Calculate the tumor growth inhibition (TGI) to quantify the efficacy of this compound.

-

Tumors can be further processed for histological or molecular analysis.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, virus strains, and experimental conditions. Always adhere to institutional safety guidelines and regulations when working with chemical compounds, biological materials, and animal models.

References

- 1. Correlation of SARS-CoV-2 Neutralization with Antibody Levels in Vaccinated Individuals [mdpi.com]

- 2. Mechanisms of heparanase inhibition by the heparan sulfate mimetic PG545 and three structural analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computed optical spectra of SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heparan sulfate mimetic PG545-mediated antilymphoma effects require TLR9-dependent NK cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. Discovery of PG545: a highly potent and simultaneous inhibitor of angiogenesis, tumor growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PG545, a dual heparanase and angiogenesis inhibitor, induces potent anti-tumour and anti-metastatic efficacy in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TLR9 activation suppresses inflammation in response to Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CM-545 in Cell Culture

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed overview of the experimental protocols for the use of CM-545 in a cell culture setting. It is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development. The protocols outlined herein cover essential procedures, from basic cell line maintenance to specific assays for evaluating the effects of this compound. Additionally, this guide includes a summary of the known signaling pathways influenced by this compound and presents quantitative data in a structured format to facilitate analysis and comparison.

Introduction to this compound

For Research Use Only. this compound is an experimental small molecule compound currently under investigation for its potential therapeutic applications. Its precise mechanism of action is the subject of ongoing research, but preliminary studies suggest it may modulate key cellular signaling pathways involved in cell proliferation and survival. These notes are intended to provide a starting point for researchers working with this compound.

Cell Culture Protocols

The following are general protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

General Cell Line Maintenance

Aseptic technique is paramount to prevent contamination of cell cultures. All procedures should be performed in a certified biological safety cabinet.

-

Media Preparation : Prepare the appropriate growth medium supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and any other necessary growth factors. The specific formulation will depend on the cell line being used.

-

Cell Thawing : Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and plate in a suitable culture vessel.

-

Cell Passaging : When cells reach 80-90% confluency, they should be subcultured. For adherent cells, this involves washing with a phosphate-buffered saline (PBS) solution and detaching the cells using a trypsin-EDTA solution. The cell suspension is then diluted with fresh medium and re-plated at a lower density.

-

Cell Freezing : To cryopreserve cells, detach them as for passaging and resuspend in a freezing medium typically composed of growth medium with a higher concentration of FBS and a cryoprotectant such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the cell suspension into cryovials and freeze slowly before transferring to liquid nitrogen for long-term storage.

Treatment of Cells with this compound

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The solubility of this compound should be determined to ensure it remains in solution at the desired concentration.

-

Working Solution Preparation : Dilute the stock solution in cell culture medium to the desired final concentrations for your experiments. It is important to include a vehicle control (medium with the same concentration of solvent used for the stock solution) in all experiments.

-

Dosing : Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control. The duration of treatment will be experiment-dependent.

Experimental Assays

The following are examples of common assays that can be used to evaluate the effects of this compound on cultured cells.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cell growth and survival.

-

MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Trypan Blue Exclusion Assay : This method is used to count viable cells.[1] Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.

-

Crystal Violet Staining : This can be used to assess cell number by staining the nuclei of adherent cells.

Apoptosis Assays

These assays are used to determine if this compound induces programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays : These assays measure the activity of caspases, which are key proteases involved in the apoptotic cascade.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments with this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 1 | 95.3 | 4.8 |

| 10 | 72.1 | 6.1 |

| 50 | 45.8 | 5.5 |

| 100 | 20.3 | 3.9 |

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Standard Deviation |

| 0 (Vehicle Control) | 5.2 | 1.1 |

| 10 | 15.7 | 2.3 |

| 50 | 48.9 | 4.5 |

| 100 | 75.4 | 5.8 |

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway Affected by this compound

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect. This is a generalized representation and may not reflect the actual mechanism of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture model.

Caption: General experimental workflow for this compound evaluation.

Conclusion

The protocols and information presented in this document are intended to provide a framework for the initial investigation of this compound in cell culture. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell lines of interest. As research on this compound progresses, it is anticipated that more detailed and specific protocols will be developed.

References

Application Notes and Protocols for PG545 (Pixatimod) in Murine Models

For research use only. Not for use in diagnostic procedures.

Introduction

PG545, also known as pixatimod, is a synthetic heparan sulfate (B86663) mimetic that acts as a potent inhibitor of heparanase. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans, playing a crucial role in cancer progression, metastasis, and inflammation. By inhibiting heparanase, PG545 has demonstrated anti-tumor, anti-metastatic, and anti-viral activities in various preclinical models. These application notes provide an overview of the dosage and administration of PG545 in mice for preclinical research.

Data Presentation

Table 1: PG545 Dosage and Administration in Murine Cancer Models

| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Reference |

| Orthotopic | Pancreatic Ductal Adenocarcinoma | Intraperitoneal | 20 mg/kg | Twice weekly | [1] |

| Genetic (mPDAC) | Pancreatic Ductal Adenocarcinoma | Intraperitoneal | 20 mg/kg | Twice weekly | [1] |

| E0 mice on high-fat diet | Atherosclerosis and Liver Steatosis | Intraperitoneal | 10 mg/kg or 20 mg/kg | Not specified | [2] |

| Human Lymphoma Xenograft | Lymphoma | Not specified | Not specified | Not specified | [3] |

Table 2: PG545 Dosage and Administration in a Murine Viral Infection Model

| Mouse Model | Virus | Administration Route | Dosage | Dosing Schedule | Reference |

| K18-hACE2 | SARS-CoV-2 | Subcutaneous | 25 mg/kg | Prophylactic (24h and 4h before infection) | [4] |

| C57BL/6 | Ross River Virus | Not specified | Not specified | Two or three doses within a ten-day period | [5][6] |

Experimental Protocols

Protocol 1: Administration of PG545 in an Orthotopic Pancreatic Cancer Mouse Model

This protocol is based on methodologies described in preclinical studies of pancreatic cancer[1].

Materials:

-

PG545 (Pixatimod)

-

Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle

-

Syringes (1 ml)

-

Needles (e.g., 27-gauge)

-

Orthotopic pancreatic cancer mouse model

Procedure:

-

Preparation of PG545 Solution:

-

Aseptically prepare a stock solution of PG545 in a suitable vehicle (e.g., sterile PBS) to the desired concentration. The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µl).

-

For a 20 mg/kg dose in a 20 g mouse, you would need to administer 0.4 mg of PG545. If your stock solution is 4 mg/ml, you would inject 100 µl.

-

-

Animal Handling and Restraint:

-

Properly restrain the mouse to expose the abdominal area for injection.

-

-

Intraperitoneal (IP) Injection:

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.

-

Gently inject the PG545 solution into the peritoneal cavity.

-

-

Dosing Schedule:

-

Administer the PG545 solution twice weekly for the duration of the study.

-

-

Monitoring:

-

Monitor the mice regularly for tumor growth, body weight, and any signs of toxicity.

-

Protocol 2: Prophylactic Administration of PG545 in a SARS-CoV-2 Mouse Model

This protocol is adapted from a study investigating the antiviral effects of PG545[4].

Materials:

-

PG545 (Pixatimod)

-

Sterile vehicle

-

Syringes (1 ml)

-

Needles (e.g., 27-gauge)

-

K18-hACE2 transgenic mice

Procedure:

-

Preparation of PG545 Solution:

-

Prepare a sterile solution of PG545 in the appropriate vehicle to achieve a final dose of 25 mg/kg.

-

-

Animal Handling and Restraint:

-

Gently restrain the mouse for subcutaneous injection.

-

-

Subcutaneous (SC) Injection:

-

Lift the skin on the back of the neck to form a tent.

-

Insert the needle at the base of the tented skin and inject the PG545 solution.

-

-

Dosing Schedule:

-

Administer the first dose 24 hours prior to viral challenge.

-

Administer the second dose 4 hours prior to viral challenge.

-

-

Viral Challenge and Monitoring:

-

Following the second dose, infect the mice with SARS-CoV-2.

-

Monitor the mice for weight loss and viral titers in the respiratory tract as per the specific experimental design.

-

Mandatory Visualizations

Caption: PG545 inhibits heparanase, preventing the degradation of heparan sulfate and subsequent release of pro-tumorigenic factors.

Caption: A typical experimental workflow for evaluating the efficacy of PG545 in a murine cancer model.

References

- 1. PG545, an angiogenesis and heparanase inhibitor, reduces primary tumor growth and metastasis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dataset on mice body weights and food intake following treatment with PG545 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The heparanase inhibitor PG545 is a potent anti-lymphoma drug: Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PG545 treatment reduces RRV-induced elevations of AST, ALT with secondary lymphoid organ alterations in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring the Efficacy of CM-545

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-545 (also known as MEDI-545 or sifalimumab) is a fully human monoclonal antibody that specifically targets and neutralizes multiple subtypes of interferon-alpha (IFN-α). IFN-α is a key cytokine in the type I interferon (IFN) signaling pathway, which is strongly implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). Elevated levels of type I IFNs are associated with increased disease activity in a significant subset of SLE patients, making IFN-α a compelling therapeutic target.

These application notes provide detailed methodologies for assessing the efficacy of this compound in both preclinical and clinical research settings. The protocols focus on pharmacodynamic assays to measure the biological activity of this compound and functional assays to evaluate its impact on key immune cell populations.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to IFN-α, thereby preventing it from engaging with its receptor, the type I interferon receptor (IFNAR). This blockade inhibits the downstream signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs), which are responsible for the pro-inflammatory and immunomodulatory effects of IFN-α.

Figure 1: this compound inhibits the IFN-α signaling pathway.

I. Pharmacodynamic Efficacy: Measuring the Type I Interferon Gene Signature

A key pharmacodynamic marker for the activity of this compound is the suppression of the type I IFN gene signature in whole blood. This signature refers to the overexpression of a set of ISGs.

Experimental Workflow: IFN Gene Signature Analysis

Application Notes and Protocols: CM-545 for Studying Synaptic Plasticity

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory.[1] The study of synaptic plasticity is crucial for understanding the neurochemical foundations of cognition and for developing therapeutic strategies for a range of neurological and psychiatric disorders. A key area of investigation involves the molecular mechanisms that govern these changes in synaptic strength, with a focus on the roles of neurotransmitter receptors, signaling cascades, and structural synaptic modifications.[2][3][4]

This document provides detailed application notes and protocols for the use of CM-545, a novel compound for investigating the intricacies of synaptic plasticity. The information presented here is intended to guide researchers in designing and executing experiments to explore the effects of this compound on various forms of synaptic plasticity, from short-term changes in synaptic efficacy to long-lasting alterations in neural circuits.

Mechanism of Action

The precise mechanism of action of this compound is a subject of ongoing research. However, initial studies suggest that it modulates synaptic plasticity through a multi-faceted approach. The leading hypothesis is that this compound influences the phosphorylation state of key synaptic proteins, thereby affecting the trafficking and function of glutamate (B1630785) receptors, which are central to many forms of synaptic plasticity.[1][2]

The primary signaling pathway implicated in the action of this compound involves the regulation of calcium influx and downstream kinase activity. Influx of calcium through NMDA receptors is a critical trigger for both long-term potentiation (LTP) and long-term depression (LTD), the two major forms of long-lasting synaptic plasticity.[1][5] It is proposed that this compound interacts with components of the postsynaptic density to modulate the calcium signals that determine the direction and magnitude of synaptic strength changes.

Proposed signaling pathway for this compound modulation of synaptic plasticity.

Key Experiments and Protocols

The following protocols describe key experiments to characterize the effects of this compound on synaptic plasticity. These methodologies can be adapted for use in various experimental preparations, including primary neuronal cultures and acute brain slices.

Long-Term Potentiation (LTP) Induction and Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3] This experiment aims to determine the effect of this compound on the induction and maintenance of LTP.

Experimental Workflow:

Workflow for assessing the impact of this compound on Long-Term Potentiation (LTP).

Protocol:

-

Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from rodents containing the hippocampus or cortex. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Electrophysiology:

-

Place a slice in a recording chamber continuously perfused with aCSF.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application:

-

Perfuse the slice with aCSF containing the desired concentration of this compound or vehicle control for a predetermined duration (e.g., 20-30 minutes).

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

-

-

Data Analysis:

-